molecular formula C8H18N2 B1587588 2-(2-Methylpiperidin-1-yl)ethanamine CAS No. 768-08-1

2-(2-Methylpiperidin-1-yl)ethanamine

Cat. No.: B1587588
CAS No.: 768-08-1
M. Wt: 142.24 g/mol
InChI Key: DBSDZVMWEMKFCH-UHFFFAOYSA-N
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Description

2-(2-Methylpiperidin-1-yl)ethanamine is a chemical compound with the CAS Number: 768-08-1. It has a molecular weight of 142.24 and its linear formula is C8H18N2 . The compound is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H18N2 . This indicates that the molecule consists of 8 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Paraquat Poisonings and Lung Toxicity

Paraquat dichloride, while not directly related to 2-(2-Methylpiperidin-1-yl)ethanamine, serves as an important case in toxicology and treatment research, especially concerning lung toxicity. It has been extensively studied for its accumulation in the lung, where it can be 6 to 10 times higher than in the plasma, highlighting the importance of understanding compound transport and retention in pulmonary tissues. Such studies underscore the need for research into mechanisms of toxicity and effective treatments for poisonings with substances that have a high affinity for lung tissue (R. Dinis-Oliveira et al., 2008).

Occupational Chlorinated Solvent Exposure

Investigations into the health effects of occupational exposure to chlorinated solvents highlight the intersection of industrial hygiene and toxicology. Although this compound is not a chlorinated solvent, the methodologies and findings from these studies provide a framework for assessing occupational exposures and their long-term health impacts, including toxicity to the central nervous system, liver, and kidneys, and potential carcinogenicity (A. Ruder, 2006).

Endocrine Disruption by Environmental Pollutants

Research on DDT and DDE, known endocrine disruptors, illustrates the broader context of how environmental pollutants can affect human and wildlife health. These studies are critical for understanding the impact of persistent organic pollutants on reproductive and immune systems, offering insights into the mechanisms through which similar compounds, including this compound if it were to exhibit similar properties, could exert their effects (M. Burgos-Aceves et al., 2021).

Polyamine Research for Growth and Metabolism

Studies on polyamines such as putrescine, spermidine, and spermine underscore the importance of these compounds in cellular growth, gene expression, and metabolism. This research area provides valuable insights into the physiological roles of small amines and their potential therapeutic applications, suggesting a potential interest in exploring the biological activities of this compound and its analogs (C. Tabor & H. Tabor, 1976).

Safety and Hazards

This compound is associated with several hazard statements including H335, H314, and H227 . These codes indicate that the compound may cause respiratory irritation (H335), cause severe skin burns and eye damage (H314), and be combustible (H227). Precautionary measures should be taken when handling this compound .

Properties

IUPAC Name

2-(2-methylpiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8-4-2-3-6-10(8)7-5-9/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSDZVMWEMKFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389888
Record name 2-(2-methylpiperidin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

768-08-1
Record name 2-(2-methylpiperidin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methylpiperidin-1-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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